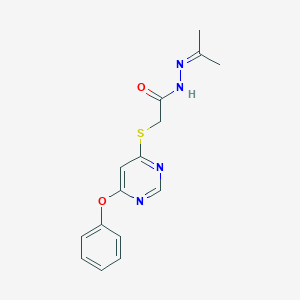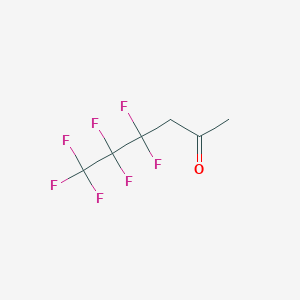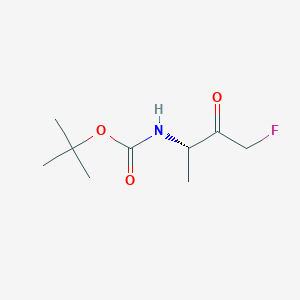
(E)-2-amino-2-methylpent-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-amino-2-methylpent-3-enoic acid, commonly known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. AMPA is a non-protein amino acid that is found in the brain, spinal cord, and other parts of the body. This amino acid is an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
AMPA acts as an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. When AMPA binds to the receptor, it induces the influx of sodium ions, leading to depolarization of the postsynaptic membrane. This depolarization can trigger the release of neurotransmitters, leading to the propagation of the action potential.
Biochemical and Physiological Effects:
AMPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an agonist of the AMPA receptor, AMPA has been shown to modulate the activity of other ion channels and receptors. AMPA has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. Furthermore, AMPA has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
实验室实验的优点和局限性
One advantage of using AMPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the amino acid. In addition, AMPA has been extensively studied, and its effects on the nervous system are well understood. However, one limitation of using AMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for the study of AMPA. One area of interest is the development of more selective AMPA receptor agonists and modulators, which can improve the specificity and efficacy of therapeutic interventions. In addition, the role of AMPA in synaptic plasticity and learning and memory is an area of active research. Finally, the potential use of AMPA as a biomarker for neurological disorders is an area of interest, as changes in AMPA levels have been observed in several neurological disorders.
合成方法
AMPA can be synthesized by the condensation of methyl acrylate and glycine, followed by the reduction of the resulting intermediate with sodium borohydride. This method is a well-established protocol for the synthesis of AMPA and has been used in numerous studies.
科学研究应用
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA receptor agonists have been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, AMPA receptor modulators have been investigated as potential treatments for Parkinson's disease and epilepsy.
属性
CAS 编号 |
137283-13-7 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
(E)-2-amino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |
InChI 键 |
IUIZJMOGTAAWEC-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/C(C)(C(=O)O)N |
SMILES |
CC=CC(C)(C(=O)O)N |
规范 SMILES |
CC=CC(C)(C(=O)O)N |
同义词 |
3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



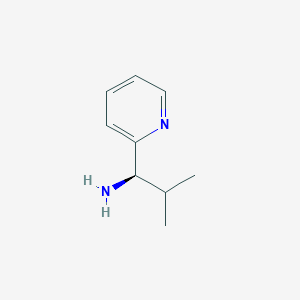
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
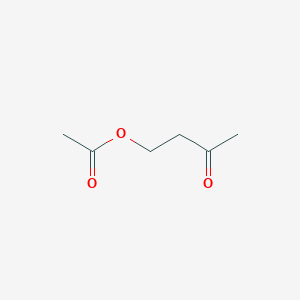



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
